Meta-Bromo Orientation as a Determinant of NDM‑1 Inhibitor Potency
The 3‑bromobenzyl group is a key structural feature of NDM‑1 inhibitor‑2 (4‑((3‑bromobenzyl)amino)‑4H‑1,2,4‑triazole‑3‑thione). This inhibitor exhibits an IC50 of 0.4637 μM against recombinant NDM‑1 . The 4‑bromobenzyl regioisomer does not appear in any reported NDM‑1 inhibitor, and the 4‑bromobenzyl‑1,2,4‑triazole is instead documented as an aromatase inhibitor scaffold . The 2‑bromobenzyl regioisomer (CAS 1248054‑45‑6) has no reported activity against NDM‑1 or any other enzyme target in public databases .
| Evidence Dimension | Enzyme inhibition (NDM-1) of the downstream product derived from this building block |
|---|---|
| Target Compound Data | Downstream product NDM-1 inhibitor-2 IC50 = 0.4637 μM |
| Comparator Or Baseline | 4-bromobenzyl regioisomer: no NDM-1 inhibition reported; 2-bromobenzyl regioisomer: no biological activity reported |
| Quantified Difference | Activity present (0.4637 μM) vs. no detectable activity |
| Conditions | Recombinant NDM-1 enzyme inhibition assay; meropenem synergism confirmed in bacterial strains overexpressing NDM-1 |
Why This Matters
For research groups developing NDM‑1 inhibitors, only the meta‑bromo isomer provides the necessary geometry for generating active compounds, directly impacting procurement decisions.
